N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a benzothiazole-derived compound featuring a benzothiazole core linked to a phenyl group substituted with a 2,6-dimethoxybenzamide moiety. Benzothiazole derivatives are widely studied for their diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibiting properties, owing to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-11-7-12-18(27-2)20(17)21(25)23-15-9-4-3-8-14(15)22-24-16-10-5-6-13-19(16)28-22/h3-13H,1-2H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGXSNDVUPEYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide typically involves the condensation of 2-aminobenzothiazole with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis or flow chemistry. These methods offer advantages in terms of reaction speed, yield, and scalability. For instance, microwave irradiation can significantly reduce reaction times while maintaining high yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its luminescent properties and potential use in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer research, it may induce apoptosis by interacting with cellular pathways such as the p53 pathway .
Comparison with Similar Compounds
Key Insights :
- Fluorine substitution in N-(5,6-dimethoxybenzothiazol-2-yl)-2,6-difluorobenzamide increases electronegativity, altering solubility and metabolic stability relative to methoxy groups .
- Isoxaben’s isoxazole ring confers herbicidal activity, demonstrating how core heterocycle changes drastically shift application from pharmacology to agrochemistry .
Functional Outcomes :
- Its dimethoxy groups may enhance membrane permeability compared to fluorinated analogs .
- Agrochemical Divergence : Isoxaben’s isoxazole core and lipophilic substituents optimize soil adsorption and herbicidal activity, contrasting with the polar benzothiazole derivatives .
Pharmacological Derivatives
- Tetrahydrobenzothiophene Derivative () : Demonstrated anticonvulsant activity in rodent models, with EC50 values < 10 µM. The tetrahydro ring system reduces metabolic degradation compared to planar benzothiazoles .
- Difluorobenzamide Analog () : Exhibited MIC values of 2 µg/mL against Candida albicans, attributed to fluorine’s electron-withdrawing effects enhancing target binding .
Agrochemically Optimized Compounds
- Isoxaben : Effective at 0.38% concentration for pre-emergence weed control, with minimal soil mobility due to its tert-alkyl substituent .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C18H18N2O2S
- Molecular Weight: 342.41 g/mol
Structural Characteristics
The compound features a benzothiazole moiety, which is known for various biological activities including anti-inflammatory and anticancer properties. The presence of dimethoxy groups enhances its lipophilicity and bioavailability.
Anticancer Activity
Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, a study evaluating various benzothiazole derivatives found that certain compounds effectively inhibited the proliferation of human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) using the MTT assay method .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Inhibition of AKT and ERK pathways |
| Compound 4i | A549 | 2.0 | Induction of apoptosis |
| This compound | A431 | TBD | TBD |
Anti-inflammatory Activity
In addition to anticancer effects, benzothiazole derivatives have demonstrated anti-inflammatory properties. The compound's influence on inflammatory cytokines such as IL-6 and TNF-α was assessed in mouse monocyte macrophages (RAW264.7). Results indicated a significant reduction in these cytokines upon treatment with specific benzothiazole compounds .
Table 2: Anti-inflammatory Effects of Benzothiazole Compounds
| Compound | Cytokine Level (pg/mL) | Control Level (pg/mL) | % Inhibition |
|---|---|---|---|
| Compound B7 | 150 | 300 | 50% |
| This compound | TBD | TBD | TBD |
Mechanistic Insights
The mechanism by which this compound exerts its effects involves modulation of key signaling pathways associated with cancer cell survival and inflammation. Specifically, inhibition of the AKT and ERK pathways has been noted in studies involving related compounds . This dual action positions the compound as a promising candidate for further development in cancer therapy.
Case Studies
A notable case study involved the synthesis and evaluation of several benzothiazole derivatives where this compound was included in the screening process. The results showed that this compound exhibited comparable efficacy to established anticancer agents while also providing anti-inflammatory benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
